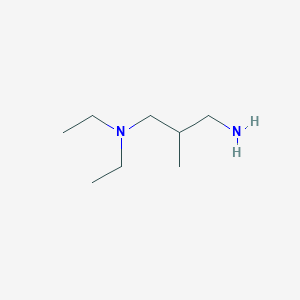
1,1-Difluoropropan-2-yl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Difluoropropan-2-yl 4-methylbenzenesulfonate is an organic compound with the molecular formula C10H12F2O3S It is a derivative of propanol where two hydrogen atoms are replaced by fluorine atoms, and it is esterified with 4-methylbenzenesulfonic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Difluoropropan-2-yl 4-methylbenzenesulfonate can be synthesized through the reaction of 1,1-difluoropropan-2-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Difluoropropan-2-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 1,1-difluoropropan-2-ol and 4-methylbenzenesulfonic acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1,1-difluoropropan-2-ol and 4-methylbenzenesulfonic acid.
Oxidation and Reduction: Corresponding ketones or alcohols.
Aplicaciones Científicas De Investigación
1,1-Difluoropropan-2-yl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1-difluoropropan-2-yl 4-methylbenzenesulfonate involves its interaction with molecular targets through its ester and fluorine functional groups. The fluorine atoms can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active components that interact with specific pathways in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoropropan-2-yl 4-methylbenzenesulfonate: Similar structure but with an additional fluorine atom.
1,1-Difluoroethanol 4-methylbenzenesulfonate: Similar ester but with a shorter carbon chain.
1,1-Difluoropropan-2-yl benzenesulfonate: Similar ester but without the methyl group on the benzene ring.
Uniqueness
1,1-Difluoropropan-2-yl 4-methylbenzenesulfonate is unique due to its specific fluorination pattern and the presence of the 4-methylbenzenesulfonate ester group. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C10H12F2O3S |
|---|---|
Peso molecular |
250.26 g/mol |
Nombre IUPAC |
1,1-difluoropropan-2-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H12F2O3S/c1-7-3-5-9(6-4-7)16(13,14)15-8(2)10(11)12/h3-6,8,10H,1-2H3 |
Clave InChI |
WRHMUTFOTZSVCT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride](/img/structure/B13573651.png)
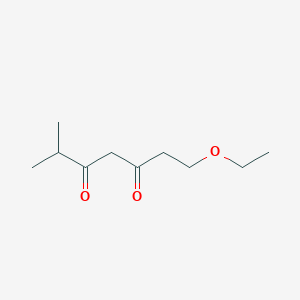
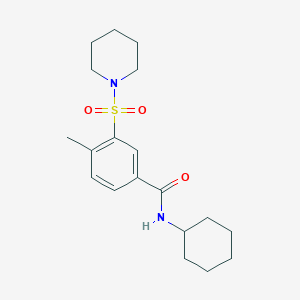
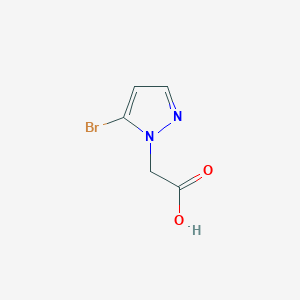
![tert-butyl (1R,3r,5S)-3-(aminomethyl)-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13573680.png)

![3-methyl-N-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13573697.png)
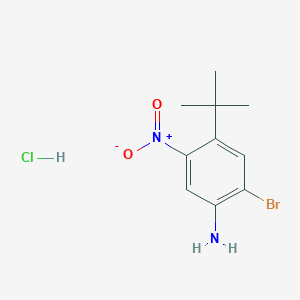

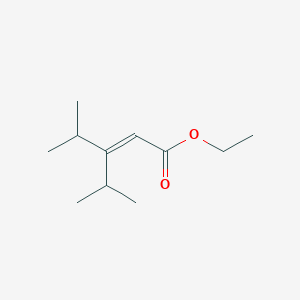

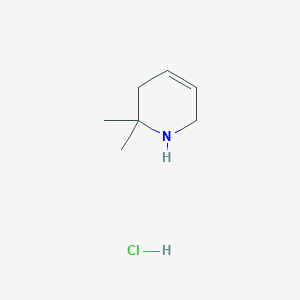
![2-[(diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B13573727.png)
